N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
CAS No.: 1421510-20-4
Cat. No.: VC6697659
Molecular Formula: C20H26N2O3S
Molecular Weight: 374.5
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1421510-20-4 |
---|---|
Molecular Formula | C20H26N2O3S |
Molecular Weight | 374.5 |
IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Standard InChI | InChI=1S/C20H26N2O3S/c1-22(2)18-10-7-16(8-11-18)20(23)14-21-26(24,25)19-12-9-15-5-3-4-6-17(15)13-19/h7-13,20-21,23H,3-6,14H2,1-2H3 |
Standard InChI Key | ULZCVDVCBHRHLE-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O |
Introduction
Chemical Identity and Nomenclature
N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name and standardized identifiers (Table 1).
Table 1: Key Identifiers of N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
The compound’s CAS registry number, 1421510-20-4, anchors its identity in chemical databases, though synonymic variations remain sparse . Its molecular formula, CHNOS, incorporates a sulfonamide (-SONH-) bridge linking the tetralin system to a hydroxyethyl-dimethylaminophenyl substituent.
Structural Characteristics
The molecule’s architecture combines a partially hydrogenated naphthalene core with a polar sulfonamide group and a tertiary amine-bearing aromatic substituent (Fig. 1).
Core Framework
The 5,6,7,8-tetrahydronaphthalene (tetralin) system provides a semi-rigid bicyclic scaffold, reducing conformational flexibility compared to fully aromatic naphthalene. The sulfonamide group at position 2 introduces hydrogen-bonding capacity and acidity (pKa ~10–11 for analogous sulfonamides) .
Substituent Analysis
The N-linked 2-(4-(dimethylamino)phenyl)-2-hydroxyethyl group introduces:
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Hydrophilicity: Via the hydroxyl (-OH) and dimethylamino (-N(CH)) moieties.
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Steric bulk: The dimethylamino phenyl group creates steric hindrance, potentially influencing receptor binding or solubility.
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pH-dependent ionization: The dimethylamino group (pKa ~8–9) may protonate under physiological conditions, enhancing water solubility .
Structural analogs, such as N-(4-(dimethylamino)phenethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (PubChem CID 16890444), lack the hydroxyl group but share similar electronic profiles .
Synthesis and Manufacturing Considerations
While explicit synthetic routes for this compound are undocumented, its preparation likely follows established sulfonamide coupling methodologies:
General Sulfonamide Synthesis
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Sulfonyl Chloride Formation: Chlorination of 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid using PCl or SOCl.
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Amine Coupling: Reaction of the sulfonyl chloride with 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine under basic conditions (e.g., pyridine or NaHCO) .
Challenges:
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Stability of the hydroxyl group during coupling may necessitate protective strategies (e.g., silylation).
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Purification difficulties due to the compound’s polarity and potential for zwitterionic forms.
Physicochemical Properties
Experimental data on solubility, melting point, and stability remain unreported. Predictive models suggest:
Table 2: Predicted Physicochemical Properties
Property | Prediction | Method/Model |
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LogP (Octanol-Water) | 2.8–3.5 | ChemAxon |
Water Solubility | ~0.1–1 mg/mL (pH 7.4) | ALOGPS |
pKa | 9.2 (Dimethylamino), 10.4 (Sulfonamide) | MarvinSketch |
These estimates align with structurally related sulfonamides but require empirical validation .
Current Research and Knowledge Gaps
Critical Unanswered Questions
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Synthetic Accessibility: Optimal protective groups and coupling conditions.
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Biological Activity: Screening against therapeutic targets (e.g., kinases, ion channels).
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Toxicological Profile: Acute and chronic toxicity in model organisms.
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